1,3-Diphenethylurea is a symmetrical urea derivative, characterized by a urea functional group (NH-CO-NH) linked to two phenethyl groups (C6H5CH2CH2). While it can be found in nature as a metabolite of certain marine organisms like the ascidian Sigillina signifera [], it is primarily synthesized for research purposes.
Detailed structural information is available for several derivatives of 1,3-Diphenethylurea, providing insights into the conformational preferences and intermolecular interactions of this class of compounds. []
Crystallographic studies of 2,4-Dinitro-N-(2-phenylethyl)aniline [], a derivative of 1,3-Diphenethylurea, reveal intramolecular hydrogen bonding between the amine and nitro groups, and a preference for an anti conformation about the ethyl C-C bond, leading to parallel arrangement of the phenyl and aniline rings.
Intermolecular interactions observed in the crystal structures of 1,3-Diphenethylurea derivatives include N-H...O hydrogen bonds between amine and nitro groups, leading to dimer formation, and π-π interactions between aromatic rings. []
The mechanism of action of 1,3-Diphenethylurea as a chitin synthase 1 inhibitor [] and its potential as a precursor for nitric oxide release agents [] have been investigated.
Nitric Oxide Release: While 1,3-Diphenethylurea itself is not a nitric oxide donor, its derivatives containing nitro groups have shown potential as slow and sustained nitric oxide release agents. [] The mechanism likely involves enzymatic or chemical reduction of the nitro groups, leading to the generation of nitric oxide.
Antimicrobial research: 1,3-Diphenethylurea and its derivatives can be used to study their efficacy against specific microorganisms, mechanisms of action, and potential for development into novel antimicrobial agents. [, ]
Fungal infections treatment: The potent inhibitory activity of 1,3-Diphenethylurea against CaCHS1p makes it a promising candidate for developing new antifungal drugs, particularly against Candida albicans infections. [] Further research is needed to investigate its efficacy, safety profile, and potential for clinical development.
Drug delivery systems: Derivatives of 1,3-Diphenethylurea, particularly those exhibiting slow and sustained nitric oxide release, can be incorporated into drug delivery systems for targeted delivery of nitric oxide to specific tissues or cells. [] This approach could be beneficial in treating various diseases where nitric oxide plays a therapeutic role, such as cardiovascular disorders and wound healing.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2